

### **Known analogs and derivatives of Dodma**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Dodma    |           |  |  |  |
| Cat. No.:            | B1670867 | Get Quote |  |  |  |

An In-depth Technical Guide to the Analogs and Derivatives of 1,2-dioleyloxy-3-dimethylaminopropane (**DODMA**)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of known analogs and derivatives of 1,2-dioleyloxy-3-dimethylaminopropane (**DODMA**), a pivotal cationic ionizable lipid in the field of nucleic acid delivery. This document details the structure-activity relationships, synthesis methodologies, and experimental protocols relevant to the design and evaluation of lipid nanoparticles (LNPs) incorporating these compounds.

#### **Core Compound: DODMA**

**DODMA**, or 1,2-dioleyloxy-3-dimethylaminopropane, is a synthetic ionizable cationic lipid that has become a cornerstone in the formulation of LNPs for the delivery of genetic material, including mRNA and siRNA.[1][2][3] Its structure features a tertiary amine headgroup and two oleyl lipid tails.[1] This tertiary amine headgroup has a pKa in the range of 6.5-6.8, which is crucial for its function.[1] At a low pH, such as during LNP formulation, the headgroup is protonated, allowing for the efficient encapsulation of negatively charged nucleic acids.[2][3] At physiological pH (around 7.4), **DODMA** is largely neutral, which reduces toxicity and facilitates stability in circulation.[2][3]

Upon endocytosis into a target cell, the LNP is trafficked into the endosome, where the pH is lower. This acidic environment leads to the protonation of **DODMA**, conferring a positive charge to the lipid. This charge facilitates the disruption of the endosomal membrane, leading to the



release of the nucleic acid cargo into the cytoplasm.[1] This pH-dependent activity is a hallmark of ionizable lipids and is central to their success in non-viral gene delivery.

#### **Known Analogs and Derivatives of DODMA**

The development of analogs and derivatives of **DODMA** has been driven by the need to improve upon its efficacy, particularly in terms of transfection efficiency and biodegradability. Modifications have primarily focused on the lipid tails and the linker region between the headgroup and the tails.

#### **Analogs with Modified Lipid Tails**

The degree of unsaturation in the lipid tails has been shown to significantly influence the fusogenicity and, consequently, the delivery efficiency of LNPs.

- DLinDMA (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane): This analog replaces the oleyl
  chains of **DODMA** with linoleyl chains, which contain two double bonds per chain.[4] This
  increased unsaturation enhances the propensity of the lipid to form non-bilayer structures,
  which is believed to aid in endosomal escape and improve gene silencing activity.[5]
- DLenDMA (1,2-dilinolenyloxy-N,N-dimethylaminopropane): Further increasing the unsaturation with three double bonds per lipid tail.

#### **Analogs with Modified Linker Groups**

The linkage between the lipid tails and the headgroup can be modified to alter the biodegradability and stability of the lipid.

 DLinDAP (1,2-dilinoleoyl-3-dimethylaminopropane): This derivative incorporates ester linkages instead of the ether linkages found in DLinDMA. While structurally similar, estercontaining analogs have been found to be less effective in some studies.[4]

# Advanced Derivatives and Conceptually Similar Ionizable Lipids

Further research has led to the development of more complex derivatives and other ionizable lipids that, while not direct analogs of **DODMA**'s core structure, share the same functional



principles and are crucial for comparison.

- DLinK-DMA (1,2-dilinoleyloxy-keto-N,N-dimethyl-3-aminopropane) and DLinKC2-DMA (1,2-dilinoleyl-4-(2-dimethylaminoethyl)-[6]-dioxolane): These represent a class of derivatives with modified headgroups and linker regions, showing improved potency and reduced toxicity compared to earlier generations.[7]
- DLin-MC3-DMA: A highly potent ionizable lipid used in the FDA-approved siRNA drug, Onpattro. Its development was the result of extensive structure-activity relationship studies. [5]
- SM-102 and ALC-0315: Key ionizable lipids used in the Moderna and Pfizer-BioNTech COVID-19 mRNA vaccines, respectively.

### **Quantitative Data Summary**

The following tables summarize key quantitative data for **DODMA** and its analogs/derivatives based on available literature. It is important to note that direct comparisons can be challenging as experimental conditions vary between studies.

Table 1: Physicochemical Properties of Selected Ionizable Lipids

| Lipid        | Molecular Weight ( g/mol ) | рКа        |
|--------------|----------------------------|------------|
| DODMA        | 620.08                     | ~6.5 - 6.8 |
| DLinDMA      | 616.06                     | ~6.7       |
| DLin-MC3-DMA | 642.09                     | ~6.44      |

Note: pKa values are for the apparent pKa of the formulated LNPs and can vary based on the formulation composition and measurement method.

Table 2: In Vitro and In Vivo Gene Silencing Efficacy of LNP Formulations



| Cationic<br>Lipid in<br>LNP | Target Gene | Cell Line <i>l</i><br>Animal<br>Model | Efficacy<br>Metric        | Result      | Reference |
|-----------------------------|-------------|---------------------------------------|---------------------------|-------------|-----------|
| DLinDMA                     | Factor VII  | Mice                                  | ED50                      | ~1 mg/kg    | [4]       |
| DLinK-DMA                   | GAPDH       | Bone Marrow<br>Macrophages            | % Silencing<br>at 5 μg/ml | ~60%        | [8]       |
| DLinKC2-<br>DMA             | GAPDH       | Bone Marrow<br>Macrophages            | % Silencing<br>at 5 μg/ml | ~80%        | [8]       |
| DLinDAP                     | GAPDH       | Bone Marrow<br>Macrophages            | % Silencing<br>at 5 μg/ml | Ineffective | [8]       |
| DLin-MC3-<br>DMA            | Factor VII  | Mice                                  | ED50                      | ~0.03 mg/kg | [9]       |

# Experimental Protocols General Protocol for Lipid Nanoparticle (LNP) Formulation

This protocol describes a common method for preparing LNPs using a microfluidic mixing device.[10][11]

- Preparation of Lipid Stock Solution:
  - Dissolve the ionizable lipid (e.g., DODMA), helper lipids (e.g., DSPC and cholesterol), and a PEG-lipid in ethanol to the desired molar ratios (e.g., 50:10:38.5:1.5).[10][12]
  - The total lipid concentration in the ethanol phase is typically around 10-25 mM.[12]
- · Preparation of Nucleic Acid Solution:
  - Dissolve the mRNA or siRNA in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH
     4.0).
- Microfluidic Mixing:



- Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
- Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).
- Dialysis and Concentration:
  - Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.
  - Concentrate the LNPs using a centrifugal filter device if necessary.

# Protocol for Determining Apparent pKa using the TNS Assay

The 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay is a common method to determine the apparent pKa of LNPs.[6][9][13]

- Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 10).
- Dilute the LNP sample in each of the pH buffers.
- Add TNS solution to each of the LNP-buffer mixtures. TNS is a fluorescent probe that
  exhibits increased fluorescence in a hydrophobic environment, such as when it associates
  with the protonated, positively charged surface of the LNPs at low pH.
- Measure the fluorescence intensity of each sample using a fluorometer (excitation ~321 nm, emission ~445 nm).
- Plot the fluorescence intensity against the pH. The resulting data should form a sigmoidal curve.
- Determine the pKa as the pH at which 50% of the maximum fluorescence is observed.[14]

### Synthesis of DLin-K-DMA (Representative Derivative)



The following is a summary of the synthesis of 2,2-Dilinoleyl-4-dimethylaminomethyl-[6]-dioxolane (DLin-K-DMA) as described in US Patent 9,139,554 B2.[15]

- Synthesis of 2,2-dilinoleyl-4-bromomethyl-[6]-dioxolane:
  - Dilinoleyl methanol, 3-bromo-1,2-propanediol, and p-toluene sulfonic acid hydrate in toluene are refluxed with a Dean-Stark trap to remove water.
  - The product is purified by column chromatography.
- Synthesis of DLin-K-DMA:
  - Anhydrous dimethylamine is bubbled into a solution of the bromo-intermediate in anhydrous THF at 0°C.
  - The reaction mixture is stirred at room temperature for several days.
  - The final product is purified by column chromatography.

#### **Visualizations**

### Signaling Pathway: Endosomal Escape of LNP-Delivered Nucleic Acids



Click to download full resolution via product page



Caption: Mechanism of LNP endosomal escape mediated by ionizable lipids.

## **Experimental Workflow: LNP Formulation and Evaluation**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cationic Lipid Nanoparticles for Therapeutic Delivery of siRNA and miRNA to Murine Liver Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. c.web.umkc.edu [c.web.umkc.edu]
- 10. Preparation of mRNA Lipid Nanoparticles [bio-protocol.org]
- 11. biomol.com [biomol.com]
- 12. Lipid Nanoparticles Echelon Biosciences [echelon-inc.com]
- 13. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US9139554B2 Amino lipids and methods for the delivery of nucleic acids Google Patents [patents.google.com]
- To cite this document: BenchChem. [Known analogs and derivatives of Dodma].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670867#known-analogs-and-derivatives-of-dodma]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com